(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, a bromophenyl group, and a methyl group attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a compound with a similar structure displayed superior antipromastigote activity . This suggests that our compound might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
It’s worth noting that the incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities , suggesting that our compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Preparation of Alkyne: The alkyne precursor can be synthesized by reacting 4-bromophenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.
Esterification: The resulting triazole intermediate is then esterified with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzyl positions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with substituted groups at the bromophenyl or chlorobenzyl positions.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the triazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and coatings.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks the chlorobenzyl group.
3-chlorobenzyl 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Has a methyl group instead of a bromophenyl group.
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both chlorobenzyl and bromophenyl groups, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZWOKNPVBZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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